DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Description

Properties

IUPAC Name |

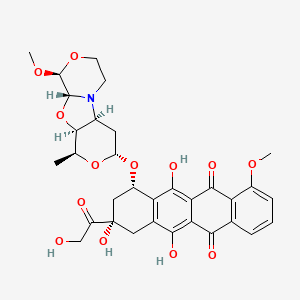

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLURUCSFDHKXFR-WWMWMSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCOC(C7O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCO[C@@H]([C@H]7O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202350-68-3 | |

| Record name | PNU-159682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202350683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-159682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5A9ZNT7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of PNU-159682: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a semi-synthetic, second-generation anthracycline and a major metabolite of the investigational drug nemorubicin (B1684466).[1][2] It exhibits exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines, with potencies several hundred to thousands of times greater than its parent compound and the widely used chemotherapeutic, doxorubicin (B1662922).[1][] This remarkable potency has positioned PNU-159682 as a molecule of significant interest, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanism of action of PNU-159682, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Dual Approach to Cytotoxicity

The potent anticancer effect of PNU-159682 stems from a dual mechanism that targets the integrity and replication of cellular DNA. This involves direct interaction with the DNA duplex and the inhibition of a critical enzyme involved in DNA topology.

DNA Intercalation and Adduct Formation

A primary mechanism of action for PNU-159682, characteristic of anthracyclines, is its ability to intercalate into DNA. This process involves the insertion of the planar anthracycline ring system between the base pairs of the DNA double helix. However, the nature of this interaction is a subject of some debate in the scientific literature.

Some studies suggest that PNU-159682 forms stable, covalent adducts with DNA.[4][5] Specifically, it has been shown to react with double-stranded oligonucleotides to form adducts that are detectable by denaturing polyacrylamide gel electrophoresis (DPAGE).[4] This covalent binding is proposed to create "virtual cross-links," effectively bridging the complementary strands of the DNA.[4]

Conversely, other research indicates that the binding of PNU-159682 to DNA is strong but reversible.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry studies on the interaction of PNU-159682 with DNA fragments have shown the formation of very stable intercalated complexes without the formation of covalent bonds.[6] These studies suggest that the high stability of the complex and a slow dissociation rate contribute to its potent activity.[6]

This apparent discrepancy may be attributable to different experimental conditions, the specific DNA sequences used, or the techniques employed for analysis. It is plausible that both reversible intercalation and covalent adduct formation occur, contributing to the overall cytotoxicity of the compound.

Topoisomerase II Inhibition

In addition to its direct interaction with DNA, PNU-159682 also targets topoisomerase II, a nuclear enzyme essential for managing the topological state of DNA during replication, transcription, and chromosome segregation.[1][7] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[7]

PNU-159682 is described as a potent inhibitor of DNA topoisomerase II.[1][7] By stabilizing the topoisomerase II-DNA cleavage complex, the drug prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.

Interestingly, there are conflicting reports regarding the potency of this inhibition. While some sources describe PNU-159682 as a "highly potent DNA topoisomerase II inhibitor,"[1][7] another study reports that it only "weakly inhibits topoisomerase II unknotting activity" at high concentrations.[][8] This could indicate that the primary mechanism of cytotoxicity is DNA intercalation and adduct formation, with topoisomerase II inhibition being a secondary, albeit potentially significant, contributor. The discrepancy could also arise from the use of different assay systems (e.g., relaxation/unknotting assays versus cleavage complex stabilization assays).

Cellular Effects

The dual molecular mechanisms of PNU-159682 converge to induce profound and lethal effects on cancer cells.

Induction of DNA Damage and Cell Cycle Arrest

The intercalation, adduct formation, and inhibition of topoisomerase II by PNU-159682 lead to extensive DNA damage. This damage triggers cellular stress responses, including the activation of DNA damage checkpoints. A key consequence of this is a halt in cell cycle progression, providing the cell with an opportunity to repair the damage. However, the overwhelming level of damage induced by PNU-159682 often makes repair futile.

Studies have shown that PNU-159682 induces a characteristic cell cycle arrest in the S-phase.[5] This is a notable distinction from other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest. The S-phase arrest suggests that PNU-159682 is particularly effective at disrupting DNA replication.

Apoptosis

If the DNA damage is irreparable, the cell is directed towards programmed cell death, or apoptosis. The accumulation of DNA double-strand breaks is a potent trigger for the intrinsic apoptotic pathway. This ultimately leads to the activation of caspases, the executioner enzymes of apoptosis, resulting in the dismantling of the cell and its elimination.

Quantitative Data Summary

The exceptional potency of PNU-159682 is evident from its in vitro cytotoxicity against a wide array of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values.

Table 1: IC50 Values of PNU-159682 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKRC-52 | Renal Cell Carcinoma | 25 |

Data sourced from multiple studies and presented for comparative purposes.

Table 2: IC70 Values of PNU-159682 Compared to Doxorubicin and Nemorubicin (MMDX)

| Cell Line | Cancer Type | PNU-159682 (nM) | Doxorubicin (nM) | Nemorubicin (MMDX) (nM) |

| A2780 | Ovarian Carcinoma | 0.39 | 380 | 170 |

| HT-29 | Colon Adenocarcinoma | 0.58 | 1700 | 580 |

| DU-145 | Prostate Carcinoma | 0.13 | 810 | 180 |

| JURKAT | Acute T-cell Leukemia | 0.09 | 230 | 70 |

| CEM | Acute T-cell Leukemia | 0.08 | 190 | 60 |

| EM-2 | Myeloid Leukemia | 0.07 | 250 | 50 |

Data indicates that PNU-159682 is 790- to 2,360-fold more potent than nemorubicin and 2,100- to 6,420-fold more potent than doxorubicin in these cell lines.

Experimental Protocols

The elucidation of PNU-159682's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of total cellular protein content.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PNU-159682 and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/IC70 values.

Cell Cycle Analysis: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with PNU-159682 or a vehicle control for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission in the appropriate channel (e.g., FL2 or FL3).

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay: Relaxation of Supercoiled DNA

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, and the inhibition of this activity by a test compound.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add PNU-159682 at various concentrations or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the DNA bands under UV illumination.

-

Analysis: The inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

DNA Intercalation Assay: Ethidium Bromide Displacement

This assay is based on the principle that a DNA intercalating agent will displace ethidium bromide that is already bound to DNA, leading to a decrease in fluorescence.

Protocol:

-

Preparation of DNA-Ethidium Bromide Complex: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer. Allow the mixture to incubate to form a stable fluorescent complex.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~590 nm).

-

Titration with PNU-159682: Add increasing concentrations of PNU-159682 to the DNA-ethidium bromide solution.

-

Fluorescence Quenching: After each addition of PNU-159682, measure the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of the PNU-159682 concentration. A decrease in fluorescence indicates that PNU-159682 is displacing ethidium bromide from the DNA, confirming its intercalating activity.

Mandatory Visualizations

Caption: Proposed mechanism of action of PNU-159682.

Caption: General workflow for a Sulforhodamine B (SRB) cytotoxicity assay.

Caption: General workflow for cell cycle analysis using propidium iodide staining.

Conclusion

PNU-159682 is an exceptionally potent cytotoxic agent with a multifaceted mechanism of action centered on the disruption of DNA integrity and function. Its ability to both intercalate into DNA, potentially forming covalent adducts, and inhibit topoisomerase II leads to the accumulation of extensive DNA damage. This, in turn, triggers a characteristic S-phase cell cycle arrest and ultimately leads to apoptotic cell death. While some aspects of its molecular interactions, such as the precise nature of its DNA binding and the potency of topoisomerase II inhibition, warrant further investigation, its remarkable potency has solidified its position as a highly promising payload for the development of next-generation antibody-drug conjugates for targeted cancer therapy. A thorough understanding of its detailed mechanism of action is critical for its optimal clinical development and application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 4. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

PNU-159682: A Deep Dive into its Payload Properties and Cytotoxicity for Advanced Cancer Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159682, a potent metabolite of the anthracycline nemorubicin (B1684466), has emerged as a formidable cytotoxin in the landscape of targeted cancer therapy. Its exceptional potency, several thousand times greater than its parent compound and doxorubicin (B1662922), positions it as a highly sought-after payload for antibody-drug conjugates (ADCs).[][2][3] This technical guide provides a comprehensive overview of the core properties of PNU-159682 as an ADC payload, with a detailed focus on its mechanism of action, cytotoxicity across various cancer cell lines, and the experimental protocols utilized for its evaluation.

Introduction

The paradigm of cancer treatment is continually evolving, with a significant shift towards precision medicine. Antibody-drug conjugates represent a cornerstone of this approach, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The choice of the cytotoxic payload is paramount to the success of an ADC. PNU-159682, a DNA topoisomerase II inhibitor, exhibits remarkable anti-tumor activity at sub-nanomolar concentrations, making it an exemplary candidate for ADC development.[][4] This document serves as a technical resource, consolidating key data and methodologies for researchers and developers working with this promising molecule.

Physicochemical and Pharmacological Properties

PNU-159682 is a major active metabolite of nemorubicin, formed in human liver microsomes primarily by the cytochrome P450 enzyme CYP3A4.[3][5] Its chemical structure, an anthracycline derivative, underpins its mechanism of action.

| Property | Description | Reference |

| Chemical Class | Anthracycline | [] |

| Parent Compound | Nemorubicin (MMDX) | [][4] |

| Molecular Formula | C32H35NO13 | [] |

| Molecular Weight | 641.62 g/mol | [] |

| Mechanism of Action | DNA Topoisomerase II inhibitor, DNA intercalation, induction of DNA damage. | [][4][6] |

| Key Advantages | High potency, ability to overcome multidrug resistance, induction of immunogenic cell death. | [6][7][8] |

Mechanism of Action

The cytotoxic effect of PNU-159682 is primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II. This interaction disrupts the normal processes of DNA replication and repair, ultimately leading to programmed cell death.

The key steps in its mechanism of action are:

-

DNA Intercalation: PNU-159682 inserts itself between the base pairs of the DNA double helix.[]

-

Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand DNA breaks.[]

-

Induction of DNA Damage and Cell Cycle Arrest: The extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and activates apoptotic pathways.[6][9]

-

Immunogenic Cell Death (ICD): PNU-159682-based ADCs have been shown to induce ICD, which can stimulate an anti-tumor immune response, further contributing to its therapeutic efficacy.[7][10]

In Vitro Cytotoxicity

PNU-159682 has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values.

Table 1: IC50 Values of PNU-159682 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10 | [4] |

| Granta-519 | Non-Hodgkin's Lymphoma | 0.020 | [4] |

| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055 | [4] |

| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1 | [4] |

| SKRC-52 (CAIX-expressing) | Renal Cell Carcinoma | 25 | [][4] |

Table 2: IC70 Values of PNU-159682 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | 0.577 | [4] |

| A2780 | Ovarian Carcinoma | 0.39 | [4] |

| DU145 | Prostate Carcinoma | 0.128 | [4] |

| EM-2 | Myeloid Leukemia | 0.081 | [4] |

| Jurkat | T-cell Leukemia | 0.086 | [4] |

| CEM | T-cell Leukemia | 0.075 | [4] |

Note: The potency of PNU-159682 is reported to be 2,360- to 7,90-fold more potent than nemorubicin (MMDX) and 6,420- to 2,100-fold more potent than doxorubicin in a panel of human tumor cell lines.[]

Experimental Protocols

The evaluation of PNU-159682 cytotoxicity typically involves a series of in vitro assays to determine its effect on cell viability, proliferation, and the mechanism of cell death.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed tumor cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a specified duration (e.g., 1 hour).[4]

-

Incubation: Following exposure, wash the cells and culture them in a compound-free medium for a period of time (e.g., 72 hours).[4]

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Remove the unbound dye with acetic acid.

-

Solubilization and Absorbance Reading: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Data Analysis: Calculate the IC70 values by plotting the percentage of cell survival against the drug concentration.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Plating: Plate cells in 96-well plates as described for the SRB assay.

-

Compound Treatment: Treat cells with serial dilutions of PNU-159682 or an ADC containing PNU-159682.

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

-

Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with PNU-159682 or a relevant control compound for a defined period (e.g., 24 hours).[9]

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Interpretation: The DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle, revealing any drug-induced cell cycle arrest.

Application in Antibody-Drug Conjugates

The extreme potency of PNU-159682 makes it an ideal payload for ADCs. When conjugated to a monoclonal antibody that targets a tumor-associated antigen, PNU-159682 can be delivered specifically to cancer cells, thereby increasing its therapeutic index.

Key considerations for PNU-159682-based ADCs:

-

Linker Technology: The choice of linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. Both cleavable (e.g., peptide-based) and non-cleavable linkers have been explored.[][12]

-

Drug-to-Antibody Ratio (DAR): Optimizing the DAR is essential to balance efficacy and toxicity.

-

Target Antigen: The selection of a suitable tumor-specific or tumor-associated antigen is crucial for the targeted delivery of the ADC.

ADCs utilizing PNU-159682 have shown significant anti-tumor effects in preclinical models, including in vivo studies with human tumor xenografts.[][4] For instance, an anti-CD22 ADC with a PNU-159682 payload demonstrated strong anti-tumor activity in mouse models of non-Hodgkin's lymphoma.[4]

Conclusion

PNU-159682 stands out as a highly potent and promising cytotoxic payload for the development of next-generation antibody-drug conjugates. Its well-defined mechanism of action, involving DNA damage and topoisomerase II inhibition, coupled with its ability to induce immunogenic cell death, provides a multi-faceted approach to cancer cell killing. The extensive in vitro data consistently demonstrates its superior cytotoxicity compared to established chemotherapeutic agents. As research continues to refine linker technologies and identify novel tumor targets, PNU-159682 is poised to play a significant role in the future of targeted cancer therapy. This guide provides a foundational understanding of its core properties and the methodologies required for its preclinical evaluation, serving as a valuable resource for the scientific community.

References

- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nbe-therapeutics.com [nbe-therapeutics.com]

- 8. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Lynchpin of Bioorthogonal Chemistry: A Technical Guide to Dibenzocyclooctyne (DBCO) in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise and stable linking of molecules is paramount. Dibenzocyclooctyne (DBCO) has emerged as a cornerstone reagent, driving the proliferation of copper-free click chemistry. This technical guide provides an in-depth exploration of the function of DBCO in bioconjugation, offering detailed methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of DBCO's utility is its role in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC harnesses the intrinsic ring strain of the DBCO molecule to react spontaneously with an azide-functionalized partner, forming a stable triazole linkage.[1] This reaction proceeds readily under physiological conditions, obviating the need for cytotoxic copper catalysts that can be detrimental to living cells and organisms.[1]

The bioorthogonality of the DBCO-azide reaction is a key advantage; it occurs with high specificity and does not interfere with native biochemical processes. This makes DBCO an ideal tool for a wide array of applications, from live-cell imaging to the synthesis of complex biotherapeutics like antibody-drug conjugates (ADCs).

Key Advantages of DBCO-Mediated Bioconjugation

The adoption of DBCO in bioconjugation is driven by a unique combination of features that address the critical needs of researchers in life sciences and drug development:

-

Biocompatibility: The elimination of the need for a copper catalyst makes SPAAC highly suitable for in vivo and live-cell applications, preserving the integrity of biological systems.[1]

-

High Specificity and Bioorthogonality: DBCO and azide (B81097) groups are mutually reactive and largely inert to the vast array of functional groups present in biological systems, ensuring precise and targeted conjugation with minimal off-target reactions.

-

Rapid Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction, leading to fast reaction kinetics even at low concentrations.[1]

-

High Efficiency and Yield: The SPAAC reaction is characterized by its high efficiency, often proceeding to near-quantitative yields, which is crucial for applications requiring precise stoichiometric control, such as in the manufacturing of ADCs.

-

Stability of Linkage: The resulting triazole linkage formed between DBCO and an azide is highly stable under physiological conditions, ensuring the long-term integrity of the bioconjugate.

Quantitative Data for Experimental Design

The efficiency of DBCO-mediated bioconjugation is influenced by several factors, including the specific DBCO derivative, the nature of the azide, solvent conditions, and temperature. The following tables provide a summary of key quantitative data to aid in experimental design and optimization.

Table 1: Second-Order Rate Constants for DBCO-Azide Cycloaddition

| DBCO Derivative | Azide Partner | Solvent | Rate Constant (M⁻¹s⁻¹) |

| DBCO | Benzyl Azide | CH₃CN:H₂O (3:1) | 0.24 |

| DBCO | Phenyl Azide | CH₃CN:H₂O (3:1) | 0.033 |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32–0.85 |

| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | Data not specified |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55–1.22 |

| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | Data not specified |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo-DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

Table 2: Typical Reaction Parameters for DBCO-NHS Ester Antibody Labeling

| Parameter | Typical Value/Range | Conditions |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols for the labeling of a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Protein Labeling with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto a protein via its primary amine residues (e.g., lysine).

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

DBCO-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting column or other purification system (e.g., dialysis cassette).

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[3]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated protein with an azide-containing molecule.

Materials:

-

DBCO-activated protein (from Protocol 1).

-

Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[4]

Procedure:

-

Reaction Setup: Mix the DBCO-activated protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[5]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2] For some applications, longer incubation times (up to 48 hours) may be required to maximize conjugation efficiency.

-

Validation and Purification: The final conjugate can be analyzed by SDS-PAGE, which should reveal a band shift corresponding to the increased molecular weight of the conjugate. Unreacted azide-containing molecules can be removed by size-exclusion chromatography, HPLC, or dialysis.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to visualize the SPAAC reaction mechanism and a representative experimental workflow.

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: The SPAAC reaction between a strained DBCO and an azide to form a stable triazole.

Experimental Workflow: Proximity Ligation Assay (PLA) for EGFR:GRB2 Interaction

Proximity Ligation Assay (PLA) is a powerful technique for detecting protein-protein interactions in situ. This workflow illustrates how DBCO-conjugated oligonucleotides can be used in a PLA to visualize the interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth Factor Receptor-Bound Protein 2 (GRB2), a key interaction in cancer signaling pathways.[6][7]

Caption: Workflow for detecting EGFR:GRB2 interaction using a DBCO-based Proximity Ligation Assay.

Conclusion

DBCO has revolutionized the field of bioconjugation by providing a robust, efficient, and biocompatible tool for the precise modification of biomolecules. Its central role in strain-promoted alkyne-azide cycloaddition has enabled significant advancements in various research areas, from fundamental cell biology to the development of next-generation therapeutics. By understanding the core principles, quantitative parameters, and experimental protocols associated with DBCO chemistry, researchers can effectively harness its power to drive innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Building Protein-Protein Interaction Networks with Proteomics and Informatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annotation of human cancers with EGFR signaling-associated protein complexes using proximity ligation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annotation of human cancers with EGFR signaling-associated protein complexes using proximity ligation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex immunoconjugates, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver high-potency drugs to tumor cells, thereby minimizing systemic toxicity. The linker component is of paramount importance, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short-chain PEGs like PEG4, has emerged as a critical strategy to optimize ADC performance. This technical guide provides a comprehensive overview of the role of PEG4 spacers in ADC linkers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental concepts and workflows.

Core Functions and Advantages of PEG Spacers in ADCs

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polyether compound.[1] When integrated into ADC linkers, PEG spacers serve several critical functions that address the inherent challenges associated with conjugating hydrophobic payloads to large antibody scaffolds.[][3]

Key Advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[][4] PEG spacers increase the overall hydrophilicity of the ADC, mitigating aggregation and improving solubility and stability in aqueous environments.[3][5][]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[4][7] This extended exposure can lead to greater accumulation of the ADC within the tumor microenvironment.[8]

-

Reduced Immunogenicity: The flexible PEG chain can shield the payload and potentially immunogenic regions of the linker from the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.[5][9]

-

Optimized Drug-to-Antibody Ratio (DAR): By preventing aggregation, hydrophilic PEG linkers enable the development of ADCs with higher DARs without compromising their physicochemical properties.[4][][10]

-

Spatial Separation: The PEG spacer provides distance between the antibody and the payload, which can minimize the impact of the payload on antibody binding to its target antigen.[11]

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC, as it influences the balance between improved pharmacokinetics and potential reductions in in vitro potency.[7][12] While longer PEG chains can offer greater benefits in terms of solubility and half-life, they may also sterically hinder the interaction of the ADC with its target or payload release mechanisms.[12][13] A PEG4 spacer, consisting of four ethylene (B1197577) glycol units, often provides a favorable balance of these properties.

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion of PEG spacers in ADC linkers has a quantifiable impact on various biophysical and pharmacological parameters. The following tables summarize key data from preclinical studies, illustrating the effects of PEGylation on ADC performance.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Tolerability

| ADC Construct | PEG Spacer Length | Clearance Rate (mL/day/kg) | Half-life (t½) | Maximum Tolerated Dose (MTD) | Reference |

| Non-binding IgG-Linker-Payload | PEG < 8 | Rapidly Increased | Shorter | Not Tolerated at 50 mg/kg | [14] |

| Non-binding IgG-Linker-Payload | PEG ≥ 8 | Approached that of parental antibody | Longer | Tolerated at 50 mg/kg | [14] |

| Affibody-MMAE | None | - | ~0.25 h | Lower | [15][16] |

| Affibody-PEG20k-MMAE | 20 kDa | - | ~6.0 h | Higher | [16] |

Data synthesized from preclinical studies in rodent models.

Table 2: Influence of PEG Spacer on In Vitro and In Vivo Efficacy of ADCs

| ADC Target & Payload | PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |

| HER2-positive cancer cells; MMAE | PEG < 8 | Lower (more potent) | Less Efficacious | [14] |

| HER2-positive cancer cells; MMAE | PEG ≥ 8 | Higher (less potent) | More Efficacious | [14] |

| Anti-CD30; Auristatin | PEG4 or PEG8 | - | Good yields and low aggregation for DAR8 ADCs | [17] |

| Trastuzumab-glucuronide-MMAE | PEG12 (branched) | - | More efficacious than non-PEGylated and linear PEG12 variants | [18] |

Note: The optimal PEG length is context-dependent and influenced by the antibody, payload, and target.

Experimental Protocols for ADC Characterization

The following sections provide detailed methodologies for key experiments essential for evaluating ADCs containing PEG4 spacers.

Synthesis and Conjugation of PEG4-Containing Linkers

The synthesis of PEG4-containing linkers typically involves standard organic chemistry techniques. A common approach is the functionalization of a PEG4 diol with appropriate reactive groups for conjugation to the antibody and the payload.

Example Protocol for Thiol-Reactive Maleimide-PEG4-Payload Synthesis:

-

PEG4 Functionalization: React tetraethylene glycol with a protected amine (e.g., Boc-NH2) on one terminus and a protected carboxylic acid on the other.

-

Payload Attachment: Deprotect the carboxylic acid and activate it (e.g., as an NHS ester). React the activated PEG4 linker with an amine-containing cytotoxic payload.

-

Maleimide Introduction: Deprotect the amine terminus of the PEG4-payload conjugate and react it with a maleimide-containing reagent (e.g., maleimidocaproyl-NHS ester).

-

Purification: Purify the final maleimide-PEG4-payload linker using column chromatography or HPLC.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP to generate free thiol groups.

-

Conjugation: React the purified maleimide-PEG4-payload linker with the reduced antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) with an organic co-solvent if necessary.

-

Purification of ADC: Remove unreacted linker and payload by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[][19]

3.2.1. UV/Vis Spectroscopy

-

Principle: This method relies on the different UV/Vis absorbance maxima of the antibody and the payload.[][19]

-

Protocol:

-

Measure the UV/Vis spectra of the purified ADC, the unconjugated antibody, and the free payload.

-

Determine the extinction coefficients of the antibody (typically at 280 nm) and the payload at its absorbance maximum.

-

Measure the absorbance of the ADC at 280 nm and at the payload's absorbance maximum.

-

Calculate the concentrations of the antibody and the payload in the ADC sample using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

-

The DAR is the molar ratio of the payload to the antibody.

-

3.2.2. Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. As the number of conjugated hydrophobic payloads increases, the ADC becomes more hydrophobic.[19]

-

Protocol:

-

Equilibrate an HIC column with a high-salt mobile phase.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a decreasing salt gradient.

-

The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.

-

The average DAR is calculated from the relative area of each peak.

-

3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS provides a precise measurement of the intact mass of the different ADC species.[15][20]

-

Protocol:

-

Separate the ADC species using reversed-phase or size-exclusion chromatography.

-

Introduce the eluent into a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectra to determine the masses of the different DAR species.

-

The DAR is calculated from the relative abundance of each species.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][16]

-

Protocol:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload. Treat the cells and incubate for a period of 72-120 hours.[5]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

ADC Internalization Assay (Flow Cytometry)

-

Principle: This assay quantifies the amount of ADC that is internalized by target cells over time.[12][21]

-

Protocol:

-

Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.

-

ADC Incubation: Incubate the cells with a fluorescently labeled ADC (or use a fluorescently labeled secondary antibody) at 4°C to allow for surface binding.

-

Internalization: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).

-

Quenching: At each time point, quench the fluorescence of the surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the internalized ADC at each time point.

-

In Vivo Efficacy Study (Xenograft Mouse Model)

-

Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.[22][23]

-

Protocol:

-

Model Establishment: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[22]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC).

-

ADC Administration: Administer the ADC intravenously at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

-

Pharmacokinetic (PK) Analysis (ELISA)

-

Principle: A sandwich ELISA can be used to quantify the concentration of total antibody (ADC) in plasma samples over time.[7][18]

-

Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody that binds to the ADC (e.g., an anti-idiotypic antibody or an antibody against the Fc region).

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add plasma samples collected from the in vivo study at different time points, along with a standard curve of known ADC concentrations.

-

Detection Antibody: Add a labeled detection antibody that also binds to the ADC (e.g., a biotinylated or HRP-conjugated anti-Fc antibody).

-

Substrate Addition: Add a substrate that generates a detectable signal (e.g., colorimetric or chemiluminescent).

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: Calculate the ADC concentration in the samples based on the standard curve and determine key PK parameters such as clearance, half-life, and area under the curve (AUC).

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental ADC mechanisms and experimental workflows.

Conclusion

The rational design of linkers is a cornerstone of developing safe and effective Antibody-Drug Conjugates. The incorporation of hydrophilic spacers, such as PEG4, is a proven strategy to overcome the challenges associated with hydrophobic payloads. By enhancing solubility, improving pharmacokinetic properties, and enabling higher drug loading, PEG4 spacers contribute significantly to widening the therapeutic window of ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued optimization of ADC linker technology, ultimately paving the way for the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 3. wyatt.com [wyatt.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody Internalization | Sartorius [sartorius.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. sciex.com [sciex.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. genscript.com [genscript.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. hpst.cz [hpst.cz]

- 20. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 21. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

An In-Depth Technical Guide to the Components of DBCO-PEG4-VC-PAB-DMEA-PNU-159682

This guide provides a comprehensive technical overview of the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-VC-PAB-DMEA-PNU-159682, intended for researchers, scientists, and drug development professionals. This molecule is a sophisticated assembly of functional components designed for targeted cancer therapy.

Molecular Components and Their Functions

The this compound is a drug-linker conjugate designed for use in ADCs. It comprises the ADC linker DBCO-PEG4-VC-PAB and the potent ADC cytotoxin DMEA-PNU-159682.[1][2] DMEA-PNU-159682 is derived from metabolites of nemorubicin (B1684466) (MMDX) and the ADC cytotoxin PNU-159682.[1][2]

Chemical Structure:

The molecule is strategically designed with the following components, each with a specific role in the ADC's mechanism of action:

-

DBCO (Dibenzocyclooctyne): This is a key component for "click chemistry," a method for efficiently and specifically joining molecules. The DBCO group allows for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This enables the stable, covalent attachment of the drug-linker conjugate to an azide-modified monoclonal antibody (mAb) under mild, biocompatible conditions.

-

PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces aggregation of the ADC. It can also influence the pharmacokinetic properties of the conjugate, such as its circulation half-life.

-

VC (Valine-Citrulline): This dipeptide is a crucial element of the cleavable linker system. It is designed to be stable in the bloodstream but is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. This targeted cleavage ensures the selective release of the cytotoxic payload within the tumor microenvironment.

-

PAB (p-aminobenzyl alcohol): PAB acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsins, the PAB moiety spontaneously decomposes, ensuring the traceless release of the active cytotoxic drug.

-

DMEA (Dimethylethanolamine): The DMEA component is part of the cytotoxic payload, DMEA-PNU-159682. Its precise function is to enhance the properties of the PNU-159682 warhead, potentially influencing its solubility, cell permeability, or interaction with its target.

-

PNU-159682: This is the highly potent cytotoxic "warhead" of the ADC. It is a metabolite of the anthracycline nemorubicin and a potent inhibitor of DNA topoisomerase II.[4][5] Its mechanism of action involves inducing DNA damage, leading to cell cycle arrest and apoptosis.[6]

Quantitative Data

The following tables summarize key quantitative data for PNU-159682 and related ADCs.

Table 1: In Vitro Cytotoxicity of PNU-159682 and a PNU-159682-based ADC

| Cell Line | Compound | IC₅₀ (nM) | Reference |

| BJAB.Luc | PNU-159682 | 0.10 | [4] |

| Granta-519 | PNU-159682 | 0.020 | [4] |

| SuDHL4.Luc | PNU-159682 | 0.055 | [4] |

| WSU-DLCL2 | PNU-159682 | 0.1 | [4] |

| Karpas-299 (CD30-positive) | cAC10-Gly₅-PNU (ADC) | 0.007 (approx. 1.1 ng/mL) | [7] |

Table 2: In Vivo Efficacy of PNU-159682-based ADCs

| ADC Target | Xenograft Model | Dosing | Outcome | Reference |

| HER2 | EMT6-hHER2 (murine breast cancer) | Single dose | Complete tumor 'cure' in >80% of animals | [8] |

| CD46 | NSCLC and colorectal cancer models | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [7] |

| HER2 and ROR1 | PDX and syngeneic solid tumor models | 0.5-2 mg/kg | High anti-tumor efficacy, exceeding T-DM1 for HER2-PNU-ADCs | [9] |

Table 3: In Vivo Stability of a Val-Cit Linker in an ADC

| Species | Linker Half-life | Reference |

| Mouse | ~144 hours (6.0 days) | |

| Cynomolgus Monkey | ~230 hours (9.6 days) |

Table 4: Toxicology Profile of PNU-159682-based ADCs

| Species | Study Type | Findings | Reference |

| Rodents | Tolerability study | Doses of 0.5-2 mg/kg are well tolerated | [9] |

| Cynomolgus Monkey | Exploratory non-GLP toxicology study | Confirmed the safety of PNU-ADCs | [9] |

Signaling Pathways and Experimental Workflows

PNU-159682-Induced DNA Damage and Apoptosis Signaling Pathway

PNU-159682, as a topoisomerase II inhibitor, induces DNA double-strand breaks. This triggers a DNA damage response (DDR) cascade, primarily activating the ATR/Chk1 pathway, leading to S-phase cell cycle arrest and ultimately apoptosis through the activation of caspases.[6]

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. A novel anti-HER2 anthracycline-based antibody-drug conjugate induces adaptive anti-tumor immunity and potentiates PD-1 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

PNU-159682: A Technical Guide to a Potent Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent derivative of the anthracycline class of compounds and a major active metabolite of the investigational drug nemorubicin (B1684466) (MMDX).[1][2] It exerts its powerful cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[3][4] The exceptional potency of PNU-159682, reported to be over 3,000-fold more cytotoxic than its parent compound and doxorubicin, has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][5] This technical guide provides an in-depth overview of PNU-159682, focusing on its mechanism of action as a topoisomerase II inhibitor, comprehensive quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Topoisomerase II Inhibition

PNU-159682 functions as a topoisomerase II poison.[6] Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks (DSBs), allowing another DNA strand to pass through, and then resealing the break.[7] PNU-159682 intercalates into DNA and stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the DNA.[1][8] By preventing the re-ligation of the DNA strands, PNU-159682 leads to an accumulation of permanent DSBs.[7] These irreparable DNA lesions trigger cell cycle arrest and ultimately induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][7] While it is a potent topoisomerase II inhibitor, at high concentrations (100 μM), PNU-159682 has been observed to weakly inhibit the unknotting activity of topoisomerase II.[3]

The metabolic conversion of nemorubicin to the highly active PNU-159682 is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.

Figure 1: Mechanism of Action of PNU-159682.

Quantitative Data

The cytotoxic and inhibitory activities of PNU-159682 have been quantified in numerous studies. The following tables summarize the key findings, presenting IC50 (half-maximal inhibitory concentration) and IC70 (70% inhibitory concentration) values against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |

| HT-29 | Colon | - | 0.577 | |

| A2780 | Ovarian | - | 0.39 | |

| DU145 | Prostate | - | 0.128 | |

| EM-2 | - | - | 0.081 | |

| Jurkat | T-cell leukemia | - | 0.086 | |

| CEM | T-cell leukemia | - | 0.075 | |

| BJAB.Luc | B-cell lymphoma | 0.10 | - | |

| Granta-519 | Mantle cell lymphoma | 0.020 | - | |

| SuDHL4.Luc | Diffuse large B-cell lymphoma | 0.055 | - | |

| WSU-DLCL2 | Diffuse large B-cell lymphoma | 0.10 | - | |

| SKRC-52 | Renal cell carcinoma (CAIX-expressing) | 25 | - | [1][3] |

Table 2: Comparative Cytotoxicity of PNU-159682, MMDX, and Doxorubicin

| Compound | IC70 Range (nM) in Human Tumor Cell Lines | Fold Potency vs. MMDX | Fold Potency vs. Doxorubicin | Reference |

| PNU-159682 | 0.07 - 0.58 | 790 - 2,360 | 2,100 - 6,420 | [1] |

| MMDX | 68 - 578 | 1 | - | |

| Doxorubicin | 181 - 1717 | - | 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PNU-159682 as a topoisomerase II inhibitor.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and quantify cytotoxicity.

Methodology:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PNU-159682 in culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 1 hour followed by a 72-hour incubation in compound-free medium).

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to achieve a final concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells to determine the IC50 value.

Figure 2: Workflow for the Sulforhodamine B (SRB) Assay.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is a hallmark of topoisomerase II inhibitors.

Methodology:

-

Reaction Setup: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.

-

Inhibitor Addition: Add varying concentrations of PNU-159682 or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. A decrease in decatenated products in the presence of PNU-159682 indicates inhibition.

Figure 3: Workflow for the Topoisomerase II Decatenation Assay.

Conclusion

PNU-159682 is an exceptionally potent topoisomerase II inhibitor with significant potential in the field of oncology. Its high cytotoxicity against a broad range of cancer cell lines, coupled with a well-defined mechanism of action, makes it a compelling candidate for the development of next-generation targeted therapies, particularly as a payload for antibody-drug conjugates. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its in vivo efficacy, safety profile, and clinical applications is warranted.

References

- 1. topogen.com [topogen.com]

- 2. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 5. inspiralis.com [inspiralis.com]

- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Intracellular Release of DMEA-PNU-159682 from Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular release mechanism of the potent cytotoxic agent DMEA-PNU-159682 from antibody-drug conjugates (ADCs). PNU-159682, a highly potent derivative of the anthracycline nemorubicin, functions as a DNA topoisomerase II inhibitor, exhibiting cytotoxicity several orders of magnitude greater than its parent compounds.[1] This heightened potency makes it an attractive payload for targeted cancer therapies. This document details the critical role of the linker in the selective release of DMEA-PNU-159682 within the target cancer cell, summarizes available quantitative data, and provides detailed experimental protocols for studying this process.

The DMEA-PNU-159682 ADC Construct: A Symphony of Targeting, Linkage, and Potency

The efficacy of an ADC hinges on the synergy of its three core components: a monoclonal antibody for precise targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that ensures stability in circulation and controlled release at the target site. In ADCs utilizing DMEA-PNU-159682, a commonly employed linker is the protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-vc-PAB) linker.[2][3][4] A notable example is the anti-CD22 ADC, anti-CD22-NMS249, developed by Genentech, which utilizes a PNU-159682 derivative attached via an MC-vc-PAB-DEA linker.[3][5][6]

The Intracellular Release Pathway: A Lysosome-Centric Mechanism

The intracellular release of DMEA-PNU-159682 from its ADC construct is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization, trafficking to the lysosome, and subsequent enzymatic cleavage of the linker.

The valine-citrulline (vc) dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[7] Upon cleavage of the amide bond between citrulline and the PAB spacer by Cathepsin B, the PAB moiety undergoes a self-immolative 1,6-elimination, leading to the release of the unmodified, active DMEA-PNU-159682 payload into the cytoplasm.[4][7][8] The released payload can then translocate to the nucleus, where it exerts its cytotoxic effect by inhibiting topoisomerase II and inducing DNA damage, ultimately leading to apoptosis.

Quantitative Analysis of Payload Release

Quantifying the rate and efficiency of payload release is crucial for optimizing ADC design and predicting in vivo efficacy and toxicity. While specific kinetic data for the release of DMEA-PNU-159682 is not extensively published, data from studies on similar vc-PAB linkers provide valuable insights. The cleavage of these linkers by Cathepsin B follows Michaelis-Menten kinetics.

| Dipeptide Linker | Payload | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | - | 15.2 | 1.8 | 1.18 x 10⁵ | Benchchem |

| Val-Ala-PABC | - | 25.8 | 1.2 | 4.65 x 10⁴ | Benchchem |

| Phe-Lys-PABC | - | 18.5 | 1.6 | 8.65 x 10⁴ | Benchchem |

Table 1: Representative Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers. Note: These are representative values for different dipeptide linkers and not specific to DMEA-PNU-159682.

Studies have shown that the release of payload from vc-MMAE ADCs is not significantly impacted by the location of the drug on the antibody or the specific antibody carrier, suggesting that the cleavage site is generally accessible to the enzyme.[9]

Experimental Protocols for Assessing Intracellular Release

The following sections outline detailed methodologies for key experiments to characterize the intracellular release of DMEA-PNU-159682.

In Vitro Lysosomal/Cathepsin B Cleavage Assay

This assay is designed to quantify the rate and extent of payload release in the presence of purified lysosomal enzymes or lysosomal extracts.

Materials:

-

DMEA-PNU-159682 ADC

-

Human Cathepsin B (recombinant) or human liver lysosomal extract

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: 2% formic acid in water

-

Acetonitrile (B52724) (ACN)

-

LC-MS/MS system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the DMEA-PNU-159682 ADC at a concentration of 1 mg/mL in the assay buffer.

-

Prepare a stock solution of human Cathepsin B (e.g., 20 nM) or human liver lysosomal extract (e.g., 0.2 mg/mL) in the assay buffer.[10]

-

-

Incubation:

-

In a microcentrifuge tube, combine the ADC solution with the enzyme solution.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

-

Reaction Quenching:

-

At each time point, quench the reaction by adding an equal volume of the quenching solution to the collected aliquot.[10]

-

-

Sample Preparation for LC-MS/MS:

-

To precipitate the antibody and other proteins, add three volumes of cold acetonitrile to the quenched sample.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully collect the supernatant containing the released DMEA-PNU-159682.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released DMEA-PNU-159682.

-

Generate a standard curve using a known concentration of free DMEA-PNU-159682 to accurately quantify the released payload in the samples.

-

Cellular Uptake and Payload Release Assay

This assay measures the internalization of the ADC by target cells and the subsequent intracellular release of the payload.

Materials:

-

Target cancer cell line (e.g., CD22-positive for anti-CD22-NMS249)

-

Complete cell culture medium

-

DMEA-PNU-159682 ADC

-

Lysis Buffer (e.g., RIPA buffer)

-

LC-MS/MS system

Protocol:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

-

ADC Treatment:

-

Treat the cells with the DMEA-PNU-159682 ADC at a specific concentration (e.g., 10 µg/mL) in complete culture medium.

-

Incubate the cells for various time points (e.g., 0, 4, 24, 48 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

At each time point, wash the cells with cold PBS to remove any unbound ADC.

-

Lyse the cells by adding an appropriate volume of lysis buffer.

-

Collect the cell lysates.

-

-

Sample Preparation and Analysis:

-

Process the cell lysates as described in the in vitro assay (Section 4.1, steps 4 and 5) to extract and quantify the intracellularly released DMEA-PNU-159682 using LC-MS/MS.

-

Conclusion

The intracellular release of DMEA-PNU-159682 from ADCs is a finely tuned process orchestrated by the specific design of the cleavable linker and the unique enzymatic environment of the lysosome. The valine-citrulline dipeptide within the linker serves as a key substrate for Cathepsin B, ensuring the selective liberation of the highly potent payload within the target cancer cell. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this critical step in the mechanism of action of DMEA-PNU-159682-based ADCs, thereby facilitating the development of more effective and safer targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adcreview.com [adcreview.com]

- 3. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genemedi.net [genemedi.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anti-CD22-NMS249 - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Physicochemical Properties of DBCO-PEG4-VC-PAB-DMEA-PNU-159682

This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the antibody-drug conjugate (ADC) linker-payload, DBCO-PEG4-VC-PAB-DMEA-PNU-159682. This molecule is designed for the targeted delivery of the potent cytotoxin PNU-159682 to cancer cells.

Molecular Components and Structure

The this compound is a complex molecule engineered for ADC development. It consists of several key functional units:

-

DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal conjugation to azide-modified antibodies.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation.

-

VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

-

PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active drug payload.

-

DMEA (Dimethylethylenediamine): A component of the linker system that connects to the cytotoxic payload.

-

PNU-159682: An exceptionally potent anthracycline derivative and a metabolite of nemorubicin.[][2] It functions as a DNA intercalator and topoisomerase II inhibitor, leading to DNA double-strand breaks and apoptosis.[][3]

Physicochemical Properties

The physicochemical properties of the complete linker-payload and its core components are summarized below. These properties are crucial for its handling, conjugation, and performance in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C86H106N10O26 | [4][5] |

| Molecular Weight | 1695.81 g/mol | [4][5] |

| Physical Appearance | Solid | [6] |

| Storage Conditions | -20°C, desiccated and tightly sealed | [6] |

| Solubility | Soluble in DMSO | [7] |

Table 2: Physicochemical Properties of PNU-159682 Payload

| Property | Value | Source |

| CAS Number | 202350-68-3 | [][2][8] |

| Molecular Formula | C32H35NO13 | [8][9] |

| Molecular Weight | 641.6 g/mol | [8][9] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml | [8] |

| Stability | ≥ 4 years at -20°C | [8] |

| UV max | 235, 252, 481, 496 nm | [8] |

Mechanism of Action and Cellular Processing

The efficacy of an ADC constructed with this linker-payload relies on a multi-step process that begins with antibody-mediated delivery and culminates in the cytotoxic effect of PNU-159682.

-

Binding and Internalization: An ADC utilizing this linker-payload binds to a specific antigen on the surface of a target cancer cell and is subsequently internalized, typically via endocytosis.

-

Lysosomal Trafficking and Cleavage: The ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.

-

Payload Release: Following the enzymatic cleavage of the VC linker, the PAB spacer self-immolates, ensuring the release of the active PNU-159682 payload into the cytoplasm.

-

Cytotoxic Effect: Once released, PNU-159682 intercalates into the DNA of the cancer cell and inhibits topoisomerase II.[][3] This action induces double-strand DNA breaks, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[10][11] PNU-159682 is noted to be significantly more potent than its parent compound, doxorubicin.[][3]

Caption: Workflow of ADC internalization, payload release, and induction of apoptosis.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of ADCs using this compound.